molecular formula C10H20ClN3 B12350777 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine CAS No. 1856060-22-4

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine

Cat. No.: B12350777
CAS No.: 1856060-22-4
M. Wt: 217.74 g/mol
InChI Key: MYIKLUCRRWJJTF-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is a chemical compound with the molecular formula C10H20ClN3. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which are then further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, followed by purification processes such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Properties

CAS No.

1856060-22-4

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-8(2)5-11-6-10-7-12-13(4)9(10)3;/h7-8,11H,5-6H2,1-4H3;1H

InChI Key

MYIKLUCRRWJJTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC(C)C.Cl

Origin of Product

United States

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